molecular formula C6H4F3NO B7934749 4-(Trifluoromethyl)pyridine 1-oxide CAS No. 63920-62-7

4-(Trifluoromethyl)pyridine 1-oxide

Cat. No.: B7934749
CAS No.: 63920-62-7
M. Wt: 163.10 g/mol
InChI Key: WDUUZHQOZHEULL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H4F3NO. It is a derivative of pyridine, where a trifluoromethyl group is attached to the fourth position of the pyridine ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)pyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 4-(trifluoromethyl)pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired N-oxide product.

Another method involves the direct trifluoromethylation of pyridine N-oxide using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts. This reaction requires the presence of a base and is usually carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction of the N-oxide group can yield the corresponding pyridine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Higher-order N-oxide derivatives.

    Reduction: 4-(trifluoromethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)pyridine 1-oxide involves its interaction with molecular targets through its trifluoromethyl and N-oxide groups. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the N-oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Lacks the N-oxide group, making it less reactive in redox reactions.

    3-(Trifluoromethyl)pyridine: The trifluoromethyl group is positioned differently, affecting its chemical properties and reactivity.

    4-(Difluoromethyl)pyridine: Contains one less fluorine atom, resulting in different physicochemical properties.

Uniqueness

4-(Trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl and N-oxide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-oxido-4-(trifluoromethyl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUUZHQOZHEULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276391
Record name Pyridine, 4-(trifluoromethyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22253-59-4
Record name Pyridine, 4-(trifluoromethyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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